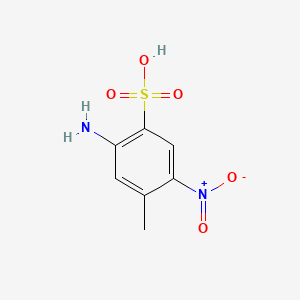

3-Amino-6-nitrotoluene-4-sulphonic acid

Beschreibung

Historical Perspectives on Aromatic Sulfonic Acids and Nitro-Amino Compounds Research

The study of aromatic compounds has been a cornerstone of organic chemistry since the 19th century. Within this field, the development of aromatic sulfonic acids and nitro-amino compounds represents significant milestones.

Aromatic sulfonic acids are a class of organic acids that contain a sulfonic acid group (-SO3H) attached to an aromatic ring. numberanalytics.com Their synthesis, primarily through the sulfonation of aromatic hydrocarbons with sulfuric acid, has been a fundamental industrial process for over a century. britannica.comwikipedia.org This process involves an electrophilic aromatic substitution, a key reaction in organic chemistry. wikipedia.org Historically, these compounds have been crucial as intermediates in the synthesis of detergents, water-soluble dyes, and pharmaceuticals like sulfonamide antibiotics. numberanalytics.combritannica.com The sulfonic acid group's ability to increase water solubility was a particularly valuable property exploited in the dye industry. britannica.com The simplest aromatic sulfonic acid, benzenesulfonic acid, has been known since at least the 1880s. acs.org

The chemistry of nitro compounds also has roots in the 19th century and evolved alongside organic chemistry as a whole. nih.gov Nitro compounds, containing one or more nitro groups (-NO2), are vital as building blocks and intermediates for creating drugs, dyes, and agricultural chemicals. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring to which it is attached, retarding electrophilic substitution while facilitating nucleophilic substitution. wikipedia.org The reduction of nitro compounds to form amines is one of the most important reactions in this class, providing a pathway to amino compounds. wikipedia.org

Research into aromatic amino and nitro-amino compounds has been extensive. researchgate.net These substances, which feature both amino and nitro groups on a benzene (B151609) ring, are of immense practical value in industry. researchgate.net The interplay of the electron-donating amino group and the electron-withdrawing nitro group creates unique chemical properties that are leveraged in various synthetic applications, most notably in the creation of azo dyes.

Significance of 3-Amino-6-nitrotoluene-4-sulphonic acid in Organic Synthesis Research

The significance of this compound in organic synthesis research lies primarily in its role as a valuable intermediate, or building block, for constructing more complex molecules. ontosight.ai Its molecular structure contains multiple reactive sites that can be selectively targeted in subsequent chemical reactions.

The presence of the amino group allows for diazotization reactions, a cornerstone of azo dye synthesis. The resulting diazonium salt can then be coupled with other aromatic compounds to produce a wide range of colors. A related compound, 3-amino-5-nitro-2-hydroxy benzene sulphonic acid, is noted as an important dye intermediate used as a coupling agent for azoic dyes. youtube.com Similarly, the structural analog 3-Amino-6-chlorotoluene-4-sulfonic acid serves as a diazo component for azo pigments and is a key intermediate for red organic pigments like Pigment Red 53. google.com This highlights the typical application pathway for compounds with this arrangement of functional groups.

The synthesis of this compound itself typically involves the sulfonation and nitration of toluene (B28343), followed by other reactions to introduce the amino group. ontosight.ai The reactivity and functionality imparted by its distinct chemical groups make it a versatile component in the toolkit of synthetic organic chemists. ontosight.ai

Structural Framework and Nomenclature Conventions in Advanced Chemical Literature

The structure of this compound is based on a central toluene ring (a benzene ring substituted with a methyl group). The molecule is further substituted with three functional groups at specific positions on the ring: an amino group (-NH2), a nitro group (-NO2), and a sulphonic acid group (-SO3H).

According to the numbering conventions of the International Union of Pure and Applied Chemistry (IUPAC), the principal functional group, the sulphonic acid, dictates the numbering of the carbon atoms in the aromatic ring. However, naming can be complex. An alternative and systematic IUPAC name for this structure is 2-Amino-4-methyl-5-nitrobenzenesulfonic acid . sielc.com In this convention, the benzene ring with the sulfonic acid group is the parent structure ("benzenesulfonic acid").

The compound is also referred to by other synonyms in chemical literature, including 3-amino-6-nitro-p-toluenesulfonic acid. ontosight.ai It is essential to use unambiguous identifiers like the CAS Number to avoid confusion arising from different naming conventions. researchgate.net

Below is a data table summarizing the key identifiers and properties of the compound.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₅S ontosight.ai |

| Molecular Weight | 232.22 g/mol nih.gov |

| IUPAC Name | 2-Amino-4-methyl-5-nitrobenzenesulfonic acid sielc.com |

| CAS Number | 41521-55-5 sielc.comchemnet.com |

| Appearance | Yellow crystalline solid ontosight.ai |

Eigenschaften

CAS-Nummer |

41521-55-5 |

|---|---|

Molekularformel |

C7H8N2O5S |

Molekulargewicht |

232.22 g/mol |

IUPAC-Name |

2-amino-4-methyl-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C7H8N2O5S/c1-4-2-5(8)7(15(12,13)14)3-6(4)9(10)11/h2-3H,8H2,1H3,(H,12,13,14) |

InChI-Schlüssel |

FGHYCAHVTIVKDB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Amino 6 Nitrotoluene 4 Sulphonic Acid

Established Synthetic Pathways for 3-Amino-6-nitrotoluene-4-sulphonic acid

The traditional synthesis of this compound relies on multi-step processes involving nitration, sulfonation, and reduction reactions. The sequence and timing of these reactions are critical in determining the final isomeric product.

One common approach involves the sulfonation of a substituted toluene (B28343) followed by nitration, or vice versa. For instance, a plausible route begins with the sulfonation of o-toluidine. The amino group in o-toluidine is a strong activating group and directs electrophilic substitution to the para position. Sulfonation with oleum or concentrated sulfuric acid would yield 2-aminotoluene-4-sulfonic acid. Subsequent nitration of this intermediate would introduce a nitro group. The amino and sulfonic acid groups are ortho, para-directing, while the methyl group is also ortho, para-directing. The positions ortho to the amino group are sterically hindered by the adjacent methyl and sulfonic acid groups. Therefore, nitration is likely to occur at the position ortho to the methyl group and meta to the sulfonic acid group, which is the 6-position, yielding this compound.

Alternatively, starting with a nitrated toluene, such as 2-nitrotoluene, sulfonation can be performed. The nitro group is a meta-directing deactivating group, while the methyl group is an ortho, para-directing activating group. The directing effects of the methyl group would favor sulfonation at the 4- and 6-positions. Subsequent reduction of the nitro group would be required, followed by another nitration step to introduce the second nitro group at the desired position, and a final selective reduction. This multi-step process can be complex and may lead to a mixture of isomers, necessitating purification steps. A patent describes the sulfonation of ortho-nitrotoluene with oleum, followed by nitration with a mixture of concentrated nitric acid and sulfuric acid to produce 2,6-dinitro-4-sulpho-toluene google.com.

A similar process is employed in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, where the nitration of sodium 2-chlorotoluene-4-sulfonate is a key step. The optimization of this nitration reaction involves controlling parameters such as temperature, and the quality of fuming sulfuric and nitric acids researchgate.net.

| Reaction Step | Reagents | Typical Conditions | Intermediate/Product |

| Sulfonation | o-Toluidine, Oleum/H₂SO₄ | Varies | 2-Aminotoluene-4-sulfonic acid |

| Nitration | 2-Aminotoluene-4-sulfonic acid, HNO₃/H₂SO₄ | Controlled temperature | This compound |

| Sulfonation | o-Nitrotoluene, Oleum | Elevated temperature (e.g., 110°C) | 2-Nitrotoluene-4-sulfonic acid |

| Nitration | 2-Nitrotoluene-4-sulfonic acid, HNO₃/H₂SO₄ | 80-90°C | 2,6-Dinitro-4-sulpho-toluene |

Another synthetic strategy involves the partial reduction of a dinitrotoluene derivative. For example, starting with 2,6-dinitrotoluene, sulfonation at the 4-position would yield 2,6-dinitrotoluene-4-sulfonic acid. Selective reduction of one of the nitro groups is a critical step. The two nitro groups are in different chemical environments, which may allow for selective reduction under carefully controlled conditions using reducing agents such as sodium sulfide or stannous chloride. The reduction of the nitro group at the 2-position would lead to the desired this compound.

Research on the reduction of dinitrotoluene sulfonates (DNTS) has shown that these compounds can be efficiently converted to their corresponding diaminotoluene sulfonates using nanoscale zerovalent iron (NZVI) nih.govresearchgate.net. While this study focuses on complete reduction to the diamino compound, it highlights the feasibility of reducing nitro groups in the presence of a sulfonic acid group.

Diazotization reactions can also be employed, typically to replace an amino group with another functional group. For instance, if a diaminotoluene sulfonic acid is synthesized, one of the amino groups could be selectively diazotized and subsequently replaced. However, for the synthesis of this compound, a more direct reduction of a dinitro precursor is generally more efficient. An organic synthesis procedure details the conversion of 3-nitro-4-aminotoluene to m-nitrotoluene via a diazotization reaction, demonstrating the utility of this class of reactions in modifying substituted toluenes orgsyn.org.

| Reaction Step | Starting Material | Reagents | Key Transformation | Product |

| Sulfonation | 2,6-Dinitrotoluene | Oleum/H₂SO₄ | Addition of SO₃H group | 2,6-Dinitrotoluene-4-sulfonic acid |

| Selective Reduction | 2,6-Dinitrotoluene-4-sulfonic acid | Na₂S or SnCl₂ | Reduction of one NO₂ group | This compound |

The synthesis of structurally similar compounds can provide insights into potential routes for this compound. A patented method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid starts from toluidine google.com. This process involves the chlorination of a toluidine intermediate followed by a sulfonation reaction. A similar approach could be envisioned for the target molecule, where a nitration step would replace the chlorination.

For example, starting with o-toluidine, protection of the amino group, for instance by acetylation to form o-acetotoluidide, would be the first step. Nitration of o-acetotoluidide typically yields a mixture of 4-nitro and 6-nitro isomers. After separation of the desired 6-nitro isomer, sulfonation at the 4-position, followed by deprotection of the amino group, would yield this compound. A process for preparing 4-nitro-2-amino-toluene by nitrating o-toluidine in concentrated sulfuric acid is also documented, which could serve as a precursor for subsequent sulfonation google.com.

The synthesis of 2-amino-3-nitrotoluene from o-toluidine involves acetylation, nitration, and subsequent hydrolysis, providing a well-established precedent for the manipulation of functional groups on the toluidine scaffold orgsyn.org.

| Precursor | Key Reaction Steps | Intermediate | Final Product |

| o-Toluidine | 1. Acetylation 2. Nitration 3. Isomer Separation 4. Sulfonation 5. Hydrolysis | 2-Acetamido-6-nitrotoluene-4-sulfonic acid | This compound |

| o-Toluidine | 1. Nitration 2. Isomer Separation 3. Sulfonation | 2-Amino-6-nitrotoluene | This compound |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer greener and more efficient alternatives to traditional stoichiometric reagents, particularly for reduction reactions.

Heterogeneous catalysis is widely employed for the reduction of nitroarenes to anilines due to the ease of catalyst separation and recycling cademix.org. For the synthesis of this compound from a dinitro precursor, selective reduction of one nitro group is essential. Catalysts such as palladium on carbon (Pd/C) or palladium on alumina (Pd/Al₂O₃) are commonly used for nitro group reductions. The selectivity of these catalysts can be influenced by reaction conditions such as temperature, pressure, solvent, and the presence of additives.

A study on the hydrogenation of 2,4-dinitrotoluene has explored various heterogeneous catalysts, including platinum-containing transition metal oxides, which have shown excellent performance mdpi.com. While the goal of this study was complete hydrogenation to toluene diamine, the principles can be applied to achieve selective mono-reduction by carefully controlling the reaction parameters.

Furthermore, the reduction of dinitrotoluene sulfonates using nanoscale zerovalent iron (NZVI) provides a specific example of heterogeneous catalysis for this class of compounds nih.govresearchgate.net. This method was shown to be highly efficient for the conversion of dinitrotoluene sulfonates to the corresponding diaminotoluene sulfonates under near-neutral pH conditions nih.govresearchgate.net. Achieving selective mono-reduction would require further optimization of the catalyst system and reaction conditions.

| Catalyst System | Precursor | Reaction Type | Potential Advantages |

| Palladium on Carbon (Pd/C) | 2,6-Dinitrotoluene-4-sulfonic acid | Catalytic Hydrogenation | High activity, well-established |

| Palladium on Alumina (Pd/Al₂O₃) | 2,6-Dinitrotoluene-4-sulfonic acid | Catalytic Hydrogenation | Good stability and selectivity |

| Nanoscale Zerovalent Iron (NZVI) | Dinitrotoluene sulfonates | Chemical Reduction | High efficiency at ambient conditions |

Photocatalysis represents an emerging and environmentally friendly approach for various chemical transformations, including the reduction of nitroaromatic compounds. This method utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂), which upon irradiation with light of appropriate wavelength, generate electron-hole pairs. The photogenerated electrons can then reduce the nitro groups.

The photocatalytic reduction of nitroaromatics typically proceeds through a series of single-electron transfer steps, leading to the formation of nitroso, hydroxylamino, and finally amino groups. The efficiency of the photocatalytic process can be enhanced by using co-catalysts, such as noble metals (e.g., Pt, Pd, Au) deposited on the semiconductor surface, which can trap the photogenerated electrons and act as active sites for the reduction reaction.

Influence of Catalyst Type and Reaction Conditions on Reaction Kinetics and Selectivity

The synthesis of aromatic sulfonic acids, including this compound and its precursors, typically involves electrophilic aromatic substitution reactions such as nitration and sulfonation. The kinetics and selectivity of these reactions are profoundly influenced by the choice of catalyst and the specific conditions employed.

Catalysis in Nitration: The nitration of toluene derivatives is traditionally achieved using a mixture of nitric acid and a strong dehydrating acid, most commonly sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.org The ratio of isomers produced (ortho, meta, para) is sensitive to reaction temperature and the acid mixture composition. nih.gov

Recent research has focused on solid acid catalysts as environmentally benign alternatives to corrosive liquid acids. ijirt.org These catalysts, which include zeolites, sulfated metal oxides, and supported heteropoly acids, can facilitate nitration under milder conditions, often without the need for a solvent. ijirt.orgsibran.ru The type of solid acid catalyst can significantly impact reaction rates and the regioselectivity of the nitration process. For instance, in a study on solvent-free nitration, sulfated zirconia demonstrated high yield and selectivity. ijirt.org

Catalysis in Reduction: The conversion of the nitro group to an amino group is a critical reduction step. While traditional methods often use stoichiometric reducing agents like iron powder in the presence of hydrochloric acid, catalytic hydrogenation offers a greener alternative. google.comtheijes.com Catalysts such as palladium on carbon (Pd/C) are highly efficient for this transformation, allowing the reaction to proceed under milder pressure and temperature conditions with high yields. google.com The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature) can influence the rate of reduction and minimize the formation of by-products.

Temperature: In sulfonation reactions using oleum (sulfuric acid containing dissolved SO₃), temperature control is critical. For the synthesis of related compounds like 2-nitrotoluene-4-sulfonic acid, the reaction is typically conducted at elevated temperatures (e.g., 80°C) for several hours. chemicalbook.com Similarly, for p-nitrotoluene-2-sulfonic acid, maintaining the temperature between 100-115°C is necessary for the reaction to complete. google.com

Pressure: Catalytic hydrogenation reactions are sensitive to hydrogen pressure. A study on the reduction of a related chloro-nitro intermediate to an amino group found that the reaction proceeds efficiently at a pressure of 1.8–2.0 MPa. google.com

Concentration: The concentration of reagents, such as the sulfonating agent, affects reaction completion and product purity. In the sulfonation of 4-nitrotoluene, using oleum with a higher concentration of SO₃ can reduce waste sulfuric acid but may increase side reactions if not carefully controlled. google.com

The interplay between the catalyst and these conditions dictates the reaction pathway, influencing both the speed at which the desired product is formed (kinetics) and the ratio of the desired product to unwanted isomers or by-products (selectivity).

| Reaction Step | Catalyst Type | Typical Conditions | Impact on Kinetics & Selectivity | Reference |

|---|---|---|---|---|

| Nitration | H₂SO₄ (liquid acid) | Mixed with HNO₃; 25-40°C | Generates nitronium ion (NO₂⁺), accelerating the reaction. Selectivity depends on temperature. | nih.gov |

| Nitration | Solid Acids (e.g., Sulfated Zirconia) | Solvent-free; 60-100°C | Offers high selectivity and good yields under milder, cleaner conditions. Catalyst is reusable. | ijirt.org |

| Reduction (NO₂ → NH₂) | Iron/HCl | Aqueous solution; ~90°C | Stoichiometric process; generates significant iron sludge and acidic wastewater. | google.comtheijes.com |

| Reduction (NO₂ → NH₂) | Palladium on Carbon (Pd/C) | H₂ pressure (0.8-2.0 MPa); 70-90°C | High yield (up to 96.3%), gentle reaction conditions, catalyst can be recycled. | google.com |

Process Optimization and Green Chemistry Principles in this compound Production Research

The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance process efficiency. ajrconline.orgrroij.com These principles focus on areas such as waste prevention, the use of safer solvents, and the development of more benign synthetic routes. researchgate.netnih.gov

Strategies for Minimization of Waste and By-product Generation

A primary goal in chemical process optimization is waste minimization, which aligns with the first principle of green chemistry: prevention. ajrconline.org In the synthesis of nitrotoluene sulfonic acids, a major source of waste is the large volume of spent sulfuric acid generated during sulfonation and nitration steps. google.comgoogle.com

Key strategies to mitigate waste include:

Recycling of Mother Liquor: After product crystallization, the remaining solution (mother liquor), which contains residual acid and unreacted materials, can be recycled back into the process. This approach significantly reduces the quantity of fresh acid required and minimizes the volume of acidic effluent discharged. theijes.comgoogle.com

Use of Catalytic Reagents: Shifting from stoichiometric reagents to catalytic ones is a core green chemistry strategy. ajrconline.orgresearchgate.net For example, using catalytic hydrogenation (e.g., with Pd/C) for the reduction of the nitro group is preferable to using stoichiometric amounts of iron in acid, as it generates far less solid and liquid waste. google.com

Solvent-Free Reactions: Conducting reactions without a solvent, where a liquid reactant can also serve as the reaction medium, eliminates the need for solvent separation and disposal, thereby preventing a significant source of waste. ijirt.org

Solvent Selection and Recovery in Process Chemistry

Solvents often constitute the largest mass component in chemical reactions and are a major source of industrial pollution. nih.gov Green chemistry emphasizes the use of safer solvents and the implementation of efficient recovery systems. ajrconline.org

Solvent Selection: The ideal green solvent is non-toxic, biodegradable, derived from renewable resources, and easily recyclable. nih.gov While traditional syntheses may use hazardous organic solvents, research is focused on alternatives. nih.gov For certain steps in the synthesis of aromatic compounds, options include:

Water: When feasible, water is an excellent green solvent due to its non-toxicity and availability.

Supercritical Fluids: Supercritical CO₂ is a non-toxic, non-flammable alternative that can be easily removed and recycled by adjusting pressure. ajrconline.org

Ionic Liquids: These salts are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. They can often be recycled and reused. ajrconline.orgnih.gov

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF), derived from renewable feedstocks, offer a more sustainable alternative to traditional ether solvents like tetrahydrofuran (THF). sigmaaldrich.com

Solvent Recovery: Regardless of the solvent chosen, recovery and reuse are critical for both economic and environmental reasons. gwsionline.combaronblakeslee.net Common industrial solvent recovery technologies include:

Distillation: This is one of the most widely used methods, separating solvents from contaminants based on differences in boiling points. baronblakeslee.netsolventwasher.comvenwiz.com

Adsorption: Solvents can be captured from waste streams onto solid adsorbents like activated carbon and later recovered. gwsionline.comsolventwasher.com

Membrane Separation: Techniques like pervaporation and vapor permeation use membranes to selectively separate solvent molecules. solventwasher.comresearchwithrowan.com

Implementing robust solvent recovery systems helps companies reduce raw material costs, minimize waste disposal fees, and comply with environmental regulations. gwsionline.combaronblakeslee.net

Development of Environmentally Benign Synthetic Routes

A key focus of green chemistry is the fundamental redesign of chemical syntheses to make them inherently safer and more sustainable. rroij.comresearchgate.net This involves exploring alternative reagents, catalysts, and reaction pathways that reduce hazards and environmental impact.

For the synthesis of this compound and related compounds, several greener routes have been investigated:

Alternative Nitrating Agents: Traditional nitration with mixed nitric and sulfuric acids generates large amounts of acidic waste. libretexts.org A greener alternative is the use of dinitrogen pentoxide (N₂O₅), which can be used in nearly stoichiometric amounts, drastically reducing acid waste. nih.gov When combined with a reusable solvent like liquefied 1,1,1,2-tetrafluoroethane (TFE), N₂O₅ provides an effective and more environmentally friendly nitration system. nih.gov

Solid Acid Catalysis: As mentioned previously, replacing liquid sulfuric acid with reusable solid acid catalysts for nitration and sulfonation reactions is a significant advancement. ijirt.org This approach not only simplifies product isolation and catalyst recovery but also eliminates the handling and disposal of large quantities of corrosive acids. ijirt.orgsibran.ru

Simplified Reaction Pathways: Innovation in synthetic routes can lead to more efficient and environmentally friendly processes. For instance, a method for producing the analogous 3-amino-6-chlorotoluene-4-sulfonic acid was developed using toluidine as a starting material and proceeding through sequential chlorination and sulfonation steps. This simplified process was reported to have a high yield (over 90%) while minimizing the generation of harmful substances and wastewater compared to traditional multi-stage syntheses. google.com

By embracing these green chemistry principles, the chemical industry can develop manufacturing processes for compounds like this compound that are not only economically viable but also environmentally responsible.

| Reaction Step | Traditional Method | Green Alternative | Environmental Benefit | Reference |

|---|---|---|---|---|

| Nitration | Mixed HNO₃/H₂SO₄ | Dinitrogen pentoxide (N₂O₅) in reusable solvent; Solid acid catalysts | Significant reduction in acidic waste; elimination of corrosive liquid acids; catalyst reusability. | ijirt.orgnih.gov |

| Reduction | Iron powder in HCl | Catalytic hydrogenation with Pd/C and H₂ | Eliminates iron sludge waste; uses catalytic instead of stoichiometric reagents; milder conditions. | google.com |

| Overall Process | Multi-step synthesis with significant waste streams | Simplified reaction pathways (e.g., two-step chlorination/sulfonation) | Fewer steps reduce overall resource consumption and waste generation. | google.com |

| Solvent Use | Volatile, toxic organic solvents | Solvent-free conditions or use of safer, recoverable solvents (e.g., water, ionic liquids) | Reduces pollution, health hazards, and waste from solvent disposal. | ijirt.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization of 3 Amino 6 Nitrotoluene 4 Sulphonic Acid

Chromatographic Techniques for High-Resolution Analysis

Chromatographic methods are fundamental for separating 3-Amino-6-nitrotoluene-4-sulphonic acid from complex matrices, including reaction mixtures and commercial products. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are particularly well-suited for this purpose due to their high resolution and sensitivity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for the analysis of this compound. sielc.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A common RP-HPLC method for this compound employs a C18 column with a simple mobile phase consisting of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The acidic modifier helps to suppress the ionization of the sulphonic acid group, leading to better peak shape and retention. The method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

| Parameter | Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 or similar nonpolar phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Purpose | Purity assessment, impurity profiling, and preparative separation |

For faster analysis and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is an advantageous alternative. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and can operate at higher pressures than conventional HPLC systems. The use of columns with 3 µm particles, for instance, enables rapid UPLC applications for the analysis of this compound. sielc.com This leads to significantly reduced run times and solvent consumption while enhancing separation efficiency, which is critical for high-throughput screening and quality control.

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the unambiguous identification and purity assessment of this compound. MS detectors offer high sensitivity and selectivity, providing molecular weight information and structural details through fragmentation analysis.

For LC-MS applications, the mobile phase composition must be compatible with the mass spectrometer's ionization source. Volatile buffers are required; therefore, non-volatile acids like phosphoric acid must be replaced. A common modification involves substituting phosphoric acid with formic acid in the mobile phase to ensure compatibility. sielc.com This integration allows for the confident identification of the main compound and the characterization of trace-level impurities that may not be detectable by UV detectors alone.

Spectroscopic Investigations of Molecular Structure and Intermolecular Interactions

Spectroscopic techniques are indispensable for probing the molecular structure of this compound. Methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule's functional groups, offering insights into its structural arrangement and bonding.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of its functional groups. For this compound, the FTIR spectrum is expected to show characteristic bands for the amino (-NH2), nitro (-NO2), sulphonic acid (-SO3H), methyl (-CH3), and aromatic ring functional groups.

Based on studies of similar compounds, the following vibrational modes can be anticipated asianpubs.orgresearchgate.netnih.gov:

-NH2 Group: Symmetric and asymmetric N-H stretching vibrations.

-NO2 Group: Asymmetric and symmetric stretching vibrations are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

-SO3H Group: Strong absorptions corresponding to the S=O asymmetric and symmetric stretching, as well as S-O stretching. The O-H stretch of the sulfonic acid group is also a characteristic feature. asianpubs.org

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-S Bond: The C-S stretching vibration typically appears as a moderate to strong band. asianpubs.org

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (-NH2) | N-H Stretching | 3300 - 3500 |

| Nitro (-NO2) | Asymmetric Stretching | 1500 - 1560 |

| Symmetric Stretching | 1335 - 1380 | |

| Sulphonic Acid (-SO3H) | O-H Stretching | 2900 - 3000 |

| S=O Asymmetric Stretching | ~1250 | |

| S=O Symmetric Stretching | ~1040 | |

| Aromatic Ring | C-H Stretching | > 3000 |

| C=C Ring Stretching | 1400 - 1600 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to nonpolar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information for a complete vibrational assignment.

Key expected features in the Raman spectrum include asianpubs.orgresearchgate.netnih.gov:

Aromatic Ring Vibrations: The ring stretching and breathing modes are often strong in Raman spectra.

-NO2 Group: The symmetric stretching of the nitro group is typically a strong and easily identifiable Raman band.

-SO3H Group: Vibrations of the sulphonic acid group, such as the S-O stretch, are also observable. asianpubs.org

C-S Bond: The C-S stretching vibration is also active in the Raman spectrum.

By combining data from both FTIR and Raman spectroscopy, a comprehensive vibrational analysis can be performed. This dual-technique approach allows for a more confident assignment of the fundamental vibrational modes of this compound, confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While a publicly available, peer-reviewed spectrum for this compound is not readily found, its expected ¹H and ¹³C NMR spectral data can be predicted based on established principles and data from analogous compounds, such as its isomers 4-Aminotoluene-3-sulfonic acid and 2-Aminotoluene-5-sulfonic acid chemicalbook.comchemicalbook.com.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would feature two singlets, as there are no adjacent protons to cause splitting. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and sulphonic acid (-SO₃H) groups would significantly influence the chemical shifts of these aromatic protons. The proton ortho to the amino group would be shielded and appear at a lower chemical shift (upfield), while the proton ortho to the nitro group would be deshielded and appear at a higher chemical shift (downfield). The methyl group protons would appear as a sharp singlet further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. Six distinct signals would be expected for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are heavily influenced by the attached functional groups. The carbon atom bonded to the nitro group would be significantly deshielded, appearing at a high chemical shift, whereas the carbon attached to the amino group would be shielded. The carbons bearing the sulphonic acid group and the methyl group would also have characteristic chemical shifts.

Interactive Data Table: Predicted NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| Aromatic CH (C5-H) | ~7.8 - 8.2 | ~125 - 130 | Deshielded due to ortho position relative to the electron-withdrawing nitro group. |

| Aromatic CH (C2-H) | ~6.8 - 7.2 | ~115 - 120 | Shielded due to ortho position relative to the electron-donating amino group. |

| Methyl (CH₃) | ~2.3 - 2.6 | ~18 - 22 | Typical range for a methyl group attached to an aromatic ring. |

| Quaternary C-NH₂ | N/A | ~145 - 150 | Shielded by the amino group. |

| Quaternary C-SO₃H | N/A | ~135 - 140 | Influenced by the sulfonic acid group. |

| Quaternary C-CH₃ | N/A | ~130 - 135 | Standard chemical shift for a substituted aromatic carbon. |

| Quaternary C-NO₂ | N/A | ~150 - 155 | Deshielded by the strongly electron-withdrawing nitro group. |

Note: These are estimated values based on data from structural isomers and general substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.

UV-Visible Spectroscopy for Chromophoric Behavior

The chromophoric nature of this compound is determined by its electronic structure, specifically the presence of the nitro (-NO₂) group, which acts as a powerful chromophore, and the amino (-NH₂) group, which acts as an auxochrome. The combination of these groups on the benzene (B151609) ring gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

The spectrum is expected to be dominated by π→π* and n→π* electronic transitions. The strong electron-withdrawing nitro group, in conjugation with the electron-donating amino group and the aromatic π-system, creates an extended conjugated system. This "push-pull" electronic effect significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths, extending into the visible region, which is responsible for its color.

Studies on related compounds, such as 2-nitrotoluene and other aminonitrotoluene derivatives, show strong absorptions in the UV and near-visible regions researchgate.netscience-softcon.de. For this compound, one would anticipate a strong absorption band (λmax) likely in the range of 380-430 nm, attributed to an intramolecular charge transfer (ICT) transition from the amino group to the nitro group through the aromatic ring researchgate.net. The position and intensity of this band would be sensitive to the pH of the solution, as protonation of the amino group or deprotonation of the sulphonic acid group would alter the electronic properties of the molecule.

Electrochemical Characterization and Behavior

The electrochemical behavior of this compound is primarily dictated by the redox-active nitro group. Aromatic nitro compounds are well-known to be electrochemically reducible. Techniques like cyclic voltammetry (CV) can be used to probe this behavior.

It is anticipated that the compound would exhibit an irreversible reduction peak at a negative potential when analyzed by cyclic voltammetry at a glassy carbon or similar working electrode d-nb.infonih.gov. This reduction corresponds to the multi-electron, multi-proton transformation of the nitro group (-NO₂) into a hydroxylamine (-NHOH) and subsequently to an amino group (-NH₂). The exact potential of this reduction is influenced by the other substituents on the ring. The electron-donating amino group may make the reduction slightly more difficult (shifting the potential to be more negative), while the electron-withdrawing sulphonic acid group would facilitate it (a less negative potential).

The process is typically pH-dependent, with the reduction potential shifting to less negative values in more acidic solutions, indicating the involvement of protons in the reduction mechanism nih.govresearchgate.net. The amino group on the ring could also undergo oxidation at a sufficiently positive potential, but this process is often more complex and may lead to electrode fouling due to polymerization.

Advanced Separation Techniques for Isomer and Impurity Profiling

The synthesis of this compound can result in the formation of various structural isomers and process-related impurities. Advanced separation techniques are crucial for quality control and ensuring the purity of the final product.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly effective method for the analysis of this compound. A specific RP-HPLC method involves using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid sielc.com. This method can effectively separate the target compound from its isomers and other impurities based on differences in their polarity and hydrophobic interactions with the stationary phase.

Interactive Data Table: HPLC Separation Parameters

| Parameter | Condition | Reference |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1 (C18) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detector | UV-Vis Detector | N/A |

Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) is another powerful technique for separating charged species like sulfonic acids usp.orgbccampus.ca. The separation in CE is based on differences in the electrophoretic mobility of the analytes in an electric field. The high efficiency of CE allows for the resolution of closely related isomers. The separation selectivity can be significantly enhanced by adding chiral selectors or complexing agents, such as cyclodextrins, to the background electrolyte, which can interact differently with the various isomers nih.govnih.gov.

Single-Crystal X-ray Diffraction for Structural Elucidation of Derivatives and Related Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid nih.gov. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It also reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding, which are expected to be significant for this compound due to the presence of -NH₂, -NO₂, and -SO₃H groups.

While a crystal structure for this compound itself has not been reported in the Cambridge Structural Database, the technique is invaluable for this class of compounds. If the parent compound is difficult to crystallize, a common strategy is to prepare derivatives (e.g., salts or esters) that may form higher quality crystals mdpi.com. Analysis of such a derivative would unambiguously confirm the substitution pattern on the toluene (B28343) ring and provide crucial insights into the molecular geometry and electronic distribution, which are fundamental to understanding its chemical reactivity and spectroscopic properties.

Mechanistic Investigations of Chemical Transformations Involving 3 Amino 6 Nitrotoluene 4 Sulphonic Acid

Nitro Group Reduction Pathways and Kinetics

The reduction of the nitro group is a pivotal transformation of 3-Amino-6-nitrotoluene-4-sulphonic acid, fundamentally altering its electronic properties and reactivity. This process is a six-electron reduction that proceeds through several intermediate species to ultimately yield an amino group. nih.gov

The reduction can be initiated through various chemical and catalytic methods, including catalytic hydrogenation (e.g., using Pd/C or Raney Nickel), or with metals in acidic media (e.g., Fe, Zn, or SnCl2). commonorganicchemistry.com The choice of reducing agent and reaction conditions can influence the reaction rate and the potential for side reactions.

While the term "reductive amination" typically refers to the conversion of a carbonyl group to an amine, the direct reduction of a nitro group to a primary amine is a key synthetic route for aromatic amines and is often considered in the broader context of amine synthesis. This transformation is fundamental in industrial chemistry, for instance, in the production of dye intermediates.

The mechanism of nitro group reduction can proceed via two main pathways: a direct pathway involving hydride transfer equivalents or a radical pathway involving single electron transfers. nih.gov In both mechanisms, the reaction progresses through nitroso and hydroxylamino intermediates before the final amine is formed.

Common Reducing Systems for Aromatic Nitro Compounds

| Reducing Agent | Conditions | Characteristics |

|---|---|---|

| H₂/Pd-C | Catalytic | Highly efficient for both aromatic and aliphatic nitro groups. |

| H₂/Raney Ni | Catalytic | Useful when avoiding dehalogenation is necessary. |

| Fe/Acid (e.g., HCl, Acetic Acid) | Stoichiometric | A classic and mild method, tolerant of other reducible groups. |

| Zn/Acid (e.g., HCl, Acetic Acid) | Stoichiometric | Another mild method compatible with various functional groups. |

| SnCl₂ | Stoichiometric | A mild reducing agent often used in laboratory syntheses. |

The reduction of the nitro group (-NO₂) to the amino group (-NH₂) is not a single-step process. It involves a sequence of two-electron reduction steps, leading to the formation of nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.gov

The general pathway is as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂

The initial reduction of the nitro group forms the corresponding nitroso derivative. This intermediate is highly reactive and is rapidly reduced further to the hydroxylamino species. nih.gov The rate of reduction of the nitroso group to the hydroxylamino intermediate can be significantly faster (by a factor of up to 10⁴) than the initial reduction of the nitro group, which often makes the nitroso intermediate difficult to detect or isolate under typical reaction conditions. nih.gov

The hydroxylamino intermediate is more stable than the nitroso intermediate but is still susceptible to further reduction to the final amine product. nih.gov However, under certain conditions, the hydroxylamino intermediate can be isolated. It is also a key species in understanding the biological activities of some nitroaromatic compounds, as it can undergo further reactions, such as conjugation. nih.gov

Kinetic Data for the Reduction of Substituted Nitroaromatics

| Compound | Reduction Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| Nitrobenzene | 3.5 x 10⁻² min⁻¹ | with Zero-Valent Iron | nm.gov |

| Nitrosobenzene | 3.4 x 10⁻² min⁻¹ | with Zero-Valent Iron | nm.gov |

| p-Dinitrobenzene | 3.3 x 10⁸ M⁻¹s⁻¹ (dismutation rate of radical) | Pulse radiolysis | nih.gov |

| m-Dinitrobenzene | 8.0 x 10⁶ M⁻¹s⁻¹ (dismutation rate of radical) | Pulse radiolysis | nih.gov |

Note: The data presented is for related nitroaromatic compounds to illustrate the kinetics of the reduction process. Specific kinetic data for this compound was not available.

Sulfonation and Desulfonation Mechanisms in Aromatic Systems

Aromatic sulfonation is an electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (-SO₃H). In the context of this compound, this refers to the introduction of the sulfonic acid group at the 4-position of the toluene (B28343) ring. This reaction is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).

The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. The mechanism involves the attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the new substituent to restore aromaticity.

A key feature of aromatic sulfonation is its reversibility. The removal of a sulfonic acid group, known as desulfonation, can be achieved by heating the aromatic sulfonic acid in dilute aqueous acid (e.g., dilute H₂SO₄). This reversibility makes the sulfonic acid group useful as a temporary blocking group in organic synthesis to direct other substituents to desired positions.

Aromatic Substitution Reactions Involving Amino and Sulfonic Acid Functional Groups

Further electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the four existing substituents: the amino group (-NH₂), the nitro group (-NO₂), the methyl group (-CH₃), and the sulfonic acid group (-SO₃H). These groups influence both the reactivity of the ring towards electrophiles and the position of the incoming substituent.

Amino group (-NH₂): A strongly activating, ortho-, para-directing group.

Methyl group (-CH₃): A weakly activating, ortho-, para-directing group.

Nitro group (-NO₂): A strongly deactivating, meta-directing group.

Sulfonic acid group (-SO₃H): A strongly deactivating, meta-directing group.

The positions on the ring are numbered as follows: C1 (with -CH₃), C2 (unsubstituted), C3 (with -NH₂), C4 (with -SO₃H), C5 (unsubstituted), and C6 (with -NO₂). The two available positions for substitution are C2 and C5.

The directing effects of the substituents on these positions are summarized below:

| C5 | Meta (Deactivating) | Ortho (Deactivating) | Meta (Activating) | Ortho (Deactivating) | Disfavored by most groups |

Based on this analysis, the incoming electrophile would be predominantly directed to the C2 position, which is ortho to both the strongly activating amino group and the weakly activating methyl group. The powerful activating effect of the amino group is expected to overcome the deactivating effects of the nitro and sulfonic acid groups.

Photoreduction and Phototransformation Pathways

The photoreduction of aromatic nitro compounds in solution can be initiated by the absorption of UV light. This process can lead to the formation of various products, including the corresponding amino, azoxy, and azo compounds. The specific pathway and product distribution can depend on the solvent, the presence of hydrogen donors, and the wavelength of light used.

For nitroaromatic compounds, the initial step in photoreduction is often the abstraction of a hydrogen atom from a suitable donor by the excited-state nitro compound. This generates a radical pair, which can then undergo a series of reactions to form the final products.

Oxidative Degradation Mechanisms

The oxidative degradation of this compound can be achieved through advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻). These radicals can attack the aromatic ring, leading to its degradation and mineralization.

Potential degradation pathways for this compound under AOPs include:

Hydroxylation: Addition of •OH radicals to the aromatic ring, forming hydroxylated intermediates.

Desulfonation: Cleavage of the C-S bond, releasing the sulfonic acid group as sulfate ions.

Oxidation of the methyl group: The -CH₃ group can be oxidized to a carboxylic acid group (-COOH).

Oxidation of the amino group: The -NH₂ group can be oxidized, potentially leading to the formation of nitroso or nitro compounds, or ring cleavage.

Ring Cleavage: The aromatic ring can be opened by repeated radical attack, leading to the formation of smaller organic acids and eventually mineralization to CO₂, H₂O, and inorganic ions (sulfate, nitrate).

Studies on the degradation of similar compounds, such as aromatic sulfonates and nitroaromatics, have identified a range of intermediate products.

Potential Oxidative Degradation Byproducts

| Proposed Byproduct Type | Formation Pathway |

|---|---|

| Hydroxylated derivatives | Attack by hydroxyl radicals on the aromatic ring. |

| Carboxylic acid derivatives | Oxidation of the methyl group. |

| Desulfonated derivatives | Cleavage of the carbon-sulfur bond. |

| Ring-opened products (e.g., maleic acid, oxalic acid) | Cleavage of the aromatic ring structure. |

Note: This table is based on the expected degradation pathways for substituted aromatic compounds and not on specific experimental data for this compound.

Derivatives and Functionalization of 3 Amino 6 Nitrotoluene 4 Sulphonic Acid for Specialized Applications

Synthesis of Azo Dyes and Pigments Utilizing 3-Amino-6-nitrotoluene-4-sulphonic acid as an Intermediate

This compound is a key precursor in the manufacturing of azo dyes and pigments. The process involves a two-step reaction: diazotization followed by coupling. The primary aromatic amine group (-NH2) of the molecule is converted into a highly reactive diazonium salt intermediate in the presence of nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid at low temperatures (0-5°C) nih.govresearchgate.netcuhk.edu.hk.

This diazonium salt then acts as an electrophile and is coupled with various electron-rich aromatic compounds, such as phenols or anilines, to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye nih.govmdpi.com. The sulphonic acid group (-SO3H) imparts water solubility to the final dye molecule, making it suitable for dyeing textiles like cotton, wool, and silk, while the nitro group (-NO2) and methyl group (-CH3) can modify the hue and improve the fastness properties of the dye nih.gov.

A notable application is in the synthesis of intermediates for red organic pigments. For instance, a related compound, 3-amino-6-chlorotoluene-4-sulphonic acid, serves as a diazo component for the Lake Red C pigment series, particularly in the production of Pigment Red 53, which is widely used in plastics and paints google.com. The synthesis pathway for these pigments follows the same fundamental diazotization and coupling reaction sequence google.com.

Table 1: Examples of Azo Dye Intermediates Derived from Nitrotoluene Sulphonic Acids

| Diazo Component Precursor | Key Transformation | Resulting Intermediate | Application |

| 2-Nitrotoluene-4-sulphonic acid | Hydrogenation | o-Toluidine-4-sulphonic acid | Intermediate for various azo dyes nih.govchemicalbook.com |

| 6-Chloro-3-nitrotoluene-4-sulphonic acid | Reduction | 3-Amino-6-chlorotoluene-4-sulphonic acid (CLT Acid) | Diazo component for Pigment Red 53 (Lake Red C) google.comgoogle.com |

| This compound | Diazotization | 6-methyl-3-nitro-4-sulfobenzenediazonium | Reactive intermediate for coupling reactions |

Pharmaceutical Intermediates and Synthesis of Biologically Active Compounds

The structural motifs present in this compound are found in various biologically active molecules. While direct use in pharmaceuticals is not common, its derivatives serve as building blocks in medicinal chemistry. The amino and nitro groups can be chemically modified through reactions like reduction, acylation, or substitution to create more complex heterocyclic structures, which are prevalent in drug discovery researchgate.netnih.gov.

For example, the reduction of the nitro group to a second amino group yields a diamino-toluene sulphonic acid. This resulting phenylenediamine derivative can be a precursor for synthesizing benzimidazoles, a class of compounds known for a wide range of biological activities. Furthermore, the amino group can be a starting point for creating sulfonamides, a well-established class of antibacterial drugs georganics.sk. The development of multicomponent reactions has streamlined the synthesis of diverse heterocyclic compounds, providing an efficient pathway from simple intermediates to potential drug candidates nih.gov.

Exploration in Advanced Materials Science and Polymer Chemistry

Aromatic sulphonic acids and their derivatives are explored in materials science for their unique properties. The presence of the sulphonic acid group can introduce hydrophilicity and ionic conductivity into polymer structures. When incorporated into a polymer backbone, derivatives of this compound can enhance thermal stability and modify the electronic properties of the material researchgate.net.

For instance, polymers containing sulphonic acid groups are investigated for use as proton exchange membranes in fuel cells. The sulphonic acid groups facilitate the transport of protons across the membrane. The aromatic rings contribute to the thermal and mechanical stability of the polymer. The amino and nitro groups offer sites for cross-linking or further functionalization to fine-tune the material's properties for specific applications.

Formation of Supramolecular Compounds with Aromatic Sulfonic Acid Derivatives

Aromatic sulphonic acids are excellent building blocks for constructing supramolecular assemblies through non-covalent interactions. The sulphonate group (-SO3H) is a strong hydrogen bond donor and acceptor, capable of forming robust and predictable hydrogen-bonding networks researchgate.net. It can interact with organic bases like amines and pyridines to create intricate, ordered structures in the solid state researchgate.netnih.govnih.gov.

In derivatives of this compound, the sulphonate group, along with the amino and nitro groups, can participate in a variety of intermolecular interactions, including hydrogen bonds and π-π stacking nih.govresearchgate.net. These interactions guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. This field of crystal engineering is crucial for designing new materials with tailored properties, such as specific optical or electronic characteristics. The ability of sulphonate groups to coordinate with metal ions also opens possibilities for creating stable metal-organic frameworks (MOFs) researchgate.net.

Table 2: Key Intermolecular Interactions in Supramolecular Assembly

| Functional Group | Type of Interaction | Role in Assembly |

| Sulphonic Acid (-SO3H) | Strong Hydrogen Bonding | Primary structural motif formation, linking molecules into chains or sheets researchgate.net |

| Amino Group (-NH2) | Hydrogen Bonding | Acts as a hydrogen bond donor to sulphonate or nitro groups |

| Nitro Group (-NO2) | Weak Hydrogen Bonding, Dipole-Dipole | Can accept hydrogen bonds and influence molecular packing |

| Aromatic Ring | π-π Stacking | Stabilizes the crystal structure by stacking parallel rings nih.gov |

Chemical Modifications for Enhanced Catalytic Properties or Specific Reactivity

The functional groups of this compound can be chemically modified to create derivatives with catalytic activity. The sulphonic acid group itself is a strong acid catalyst and can be grafted onto solid supports like silica or zirconia to create heterogeneous acid catalysts mdpi.com. These solid acid catalysts are environmentally advantageous over liquid acids as they are easily separable and reusable mdpi.com.

Furthermore, the amino group can be functionalized to alter the molecule's reactivity or to anchor catalytic metal complexes nih.gov. For example, the amino group can be converted into an isothiocyanate, which can then be used to immobilize the molecule onto a support material. The nitro group can be reduced to an amino group, providing an additional site for modification. These tailored derivatives can be used as catalysts in a range of organic transformations, including esterification, condensation, and multicomponent reactions mdpi.comacs.org.

Environmental Fate and Biogeochemical Transformation of 3 Amino 6 Nitrotoluene 4 Sulphonic Acid

Biodegradation of Sulfonated Aromatic Amines and Nitroaromatic Compounds

The biodegradation of compounds like 3-Amino-6-nitrotoluene-4-sulphonic acid is complex due to the presence of multiple functional groups that influence its chemical properties and microbial susceptibility. The electron-withdrawing nature of the nitro and sulfonate groups, combined with the stability of the benzene (B151609) ring, makes such molecules resistant to oxidative degradation. nih.gov Their recalcitrance is often compounded by their toxicity and the potential for transformation into carcinogenic aromatic amines. nih.gov

Under aerobic conditions, microorganisms have evolved various strategies to metabolize nitroaromatic and sulfonated aromatic compounds, often utilizing them as sources of carbon, nitrogen, and energy. slideshare.netdtic.mil The aerobic biodegradation of these compounds can proceed through several initial mechanisms. nih.gov

Dioxygenase Attack: Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite. nih.govannualreviews.org For some sulfonated aromatic amines, specific strains can degrade them when used as a carbon and energy source, although these microbes often have a narrow substrate range. core.ac.uk

Monooxygenase Attack: Monooxygenase enzymes may add a single oxygen atom, which can also result in the elimination of the nitro group from nitrophenols. nih.govannualreviews.org

Reductive Processes: Some aerobic pathways begin with the reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to form hydroxylated compounds that are substrates for ring-fission reactions. nih.govannualreviews.org

Microbial communities capable of degrading these complex compounds are often found in environments historically contaminated with them. nih.gov For instance, the degradation of certain aminobenzenesulfonic acid isomers has been observed only with inocula from polluted sites. core.ac.uknih.gov These communities often consist of multiple interacting species. For example, a mixed bacterial community isolated from river water demonstrated the ability to completely degrade 6-aminonaphthalene-2-sulfonic acid through the mutualistic interaction of different strains. asm.orgsemanticscholar.org Key genera involved in the degradation of aromatic amines under aerobic or micro-aerobic conditions include Comamonas, Pseudomonas, Delftia, and Thiobacillus. researchgate.net

| Aerobic Degradation Strategy | Enzyme Type | Initial Reaction | Resulting Product |

| Partial Reductive Pathway | Nitroreductase | Reduction of the nitro group to hydroxylamine | Hydroxylated intermediates for ring fission nih.govannualreviews.org |

| Oxidative Denitration | Dioxygenase | Insertion of two hydroxyl groups | Spontaneous elimination of the nitro group nih.govannualreviews.org |

| Oxidative Denitration | Monooxygenase | Addition of one oxygen atom | Elimination of the nitro group from nitrophenols nih.govannualreviews.org |

| Hydride Addition | Reductase | Addition of a hydride ion to the aromatic ring | Hydride-Meisenheimer complex, followed by nitrite elimination nih.govannualreviews.org |

Under anaerobic conditions, the primary transformation process for nitroaromatic compounds is the reduction of the nitro group. nih.gov This reduction typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.govannualreviews.org While this process can detoxify the parent nitroaromatic compound, the resulting sulfonated aromatic amines can be persistent and recalcitrant in anaerobic environments. researchgate.netnih.gov

Complete mineralization of nitroaromatic compounds by a single anaerobic strain is rare. slideshare.net Often, a sequential anaerobic-aerobic treatment is required for complete degradation. asm.orgresearchgate.net In this two-stage process, the initial anaerobic phase reduces the azo or nitro groups, leading to the formation of aromatic amines. asm.orgresearchgate.net The subsequent aerobic phase is then necessary to degrade these amine intermediates. researchgate.net

Several groups of anaerobic bacteria, including Desulfovibrio and Clostridium species, are known to reduce nitroaromatic compounds. nih.gov Desulfovibrio can use these compounds as a nitrogen source, while some Clostridium strains can degrade the molecule into small aliphatic acids. nih.govannualreviews.org However, many of these transformations are fortuitous reactions rather than growth-supporting metabolic pathways. nih.gov Sulfonated aromatic amines, which are products of azo dye reduction, are generally resistant to further degradation under anaerobic conditions. nih.gov

| Process | Conditions | Key Transformation | Common Products | Limitations |

| Nitro Group Reduction | Anaerobic | Reduction of -NO₂ group | Nitroso, hydroxylamino, and amino compounds nih.govannualreviews.org | Formation of persistent aromatic amines researchgate.netnih.gov |

| Azo Dye Cleavage | Anaerobic | Reductive cleavage of azo bonds | Sulfonated aromatic amines asm.orgresearchgate.net | Products are often recalcitrant anaerobically nih.gov |

| Sequential Treatment | Anaerobic -> Aerobic | Nitro reduction followed by aerobic amine degradation | Mineralization to CO₂, H₂O, sulfate asm.orgresearchgate.net | Requires transition between anaerobic and aerobic conditions |

Specific microbial strains and enzymes play a critical role in the breakdown of sulfonated and nitroaromatic compounds. Research has led to the isolation and characterization of bacteria with the ability to remediate these pollutants. rsc.org

Pseudomonas species: Various Pseudomonas strains are frequently implicated in the degradation of nitroaromatics. cambridge.org For instance, Pseudomonas pseudoalcaligenes JS45 can use nitrobenzene as a sole source of carbon, nitrogen, and energy, initiating degradation by reducing the nitro group to hydroxylaminobenzene. nih.gov

Sphingomonas xenophaga BN6: This strain, isolated from a multi-species culture, is a model organism for studying the degradation of naphthalenesulfonates and the non-specific reduction of azo dyes under anaerobic conditions. asm.orgsemanticscholar.org

Mycobacterium species: Mycobacterium sp. strain HL 4-NT-1 utilizes 4-nitrotoluene as its sole source of nitrogen, carbon, and energy. nih.gov Its degradation pathway involves the initial reduction of the nitro group to form 4-hydroxylaminotoluene, which is then enzymatically converted to 6-amino-m-cresol. nih.gov

Microbial Consortia: Often, a community of microbes is required for complete mineralization. A two-species culture of Hydrogenophaga palleronii and Agrobacterium radiobacter was shown to degrade 4-aminobenzenesulfonic acid, where one strain performed the initial desamination via dioxygenation. semanticscholar.org

The key enzymes involved in these pathways include:

Nitroreductases: These enzymes catalyze the reduction of nitro groups to nitroso, hydroxylamine, or amino groups. slideshare.netresearchgate.net

Dioxygenases and Monooxygenases: These are crucial for the initial oxidative attack on the aromatic ring, often leading to the removal of the nitro group. nih.govannualreviews.org

Peroxidases and Laccases: Fungal enzymes like lignin peroxidase and laccases from Phanerochaete chrysosporium and Trametes versicolor can catalyze the oxidation and polymerization of aromatic amines. nih.govcswab.orgmdpi.com

| Microorganism | Degraded Compound(s) | Key Enzyme(s) | Degradation Pathway Feature |

| Pseudomonas pseudoalcaligenes JS45 | Nitrobenzene | Nitrobenzene nitroreductase | Reduction of nitro group to hydroxylamine nih.gov |

| Sphingomonas xenophaga BN6 | Naphthalenesulfonates, Azo dyes | Unspecific reductases | Gratuitous reduction of azo dyes in the cytoplasm asm.orgsemanticscholar.org |

| Mycobacterium sp. strain HL 4-NT-1 | 4-Nitrotoluene | Not specified | Conversion of 4-hydroxylaminotoluene to 6-amino-m-cresol nih.gov |

| Phanerochaete chrysosporium | 2,4-Dinitrotoluene, TNT | Ligninolytic enzymes | Mineralization of nitroaromatics cswab.org |

| Mixed Bacterial Culture | 6-aminonaphthalene-2-sulfonic acid | Dioxygenases | Mutualistic interaction between different strains asm.org |

Advanced Oxidation Processes (AOPs) for Degradation in Aquatic and Wastewater Systems

Advanced Oxidation Processes (AOPs) are chemical treatment methods designed to remove organic materials from water and wastewater through oxidation by highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for treating toxic or non-biodegradable substances like aromatic compounds. wikipedia.org AOPs can convert contaminants into more stable, smaller inorganic molecules such as water, carbon dioxide, and mineral salts. wikipedia.org

Photocatalysis using semiconductor catalysts like titanium dioxide (TiO₂) is a prominent AOP. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which react with water and oxygen to produce highly reactive hydroxyl radicals and other oxidizing species. These radicals then attack and degrade organic pollutants. wikipedia.org

The TiO₂-mediated photocatalytic degradation has been successfully employed to treat aqueous solutions of nitrotoluene isomers. nih.gov The process leads to the disappearance of the parent compound and the removal of total organic carbon (TOC). nih.gov The degradation of 4-nitrotoluene, for example, proceeds through the formation of hydroxylated aromatic intermediates, eventually leading to mineralization products including ammonium, nitrate, and CO₂. nih.gov Similarly, the photocatalytic degradation of 3-nitrobenzenesulfonic acid in aqueous TiO₂ suspensions has been demonstrated. researchgate.net

| Parameter | Observation in TiO₂ Photocatalysis | Reference |

| Reactant | Nitrotoluene isomers, 3-nitrobenzenesulfonic acid | nih.govresearchgate.net |

| Products | Hydroxylated intermediates, acetic acid, formic acid | nih.gov |

| Mineralization Products | NH₄⁺, NO₃⁻, CO₂ | nih.gov |

| Effect of Platinum Loading | No influence on disappearance rate, but accelerated TOC removal at high light intensity | nih.gov |

| Effect of N₂ Bubbling | Increased formation of 4-aminotoluene, indicating reduction of the nitro group | nih.gov |

The efficiency of photocatalytic degradation is significantly affected by the composition of the water matrix. researchgate.net Various components naturally present in water or wastewater can interact with the catalyst surface, scavenge reactive oxygen species, or absorb light, thereby influencing the degradation rate of the target pollutant.

Dissolved Organic Matter (DOM): Natural organic matter, such as humic acids, can have both positive and negative effects. It can act as a photosensitizer, but more commonly it inhibits degradation by scavenging hydroxyl radicals and blocking the catalyst surface. mdpi.commdpi.com

Inorganic Anions: Common anions found in water can impact photocatalytic activity.

Chloride (Cl⁻) and Sulfate (SO₄²⁻): These ions generally have an inhibitory effect, reducing the photocatalytic activity by scavenging radicals or deactivating the catalyst surface. researchgate.net

Nitrate (NO₃⁻): The effect of nitrate is complex; it can inhibit degradation by scavenging •OH radicals but can also promote it under certain conditions by generating additional reactive species. researchgate.net

pH: The pH of the solution affects the surface charge of the TiO₂ catalyst and the speciation of the target pollutant, which influences adsorption and subsequent degradation. For example, the optimal pH for the degradation of the antibiotic metronidazole using an L-Arginine-TiO₂ catalyst was found to be 4. mdpi.com

Co-contaminants: The presence of other pollutants can lead to competition for reactive species and active sites on the catalyst, potentially reducing the degradation efficiency of the primary contaminant. mdpi.com

| Matrix Component | General Effect on Photocatalytic Efficiency | Mechanism of Influence |

| Dissolved Organic Matter (e.g., Humic Acid) | Primarily inhibitory | Scavenging of hydroxyl radicals; blocking of catalyst active sites mdpi.commdpi.com |

| Chloride (Cl⁻) Ions | Inhibitory | Scavenging of hydroxyl radicals and positive holes researchgate.net |

| Sulfate (SO₄²⁻) Ions | Inhibitory | Adsorption on catalyst surface, reducing active sites researchgate.net |

| Nitrate (NO₃⁻) Ions | Variable (Inhibitory or Promoting) | Scavenging of hydroxyl radicals; potential generation of new radicals researchgate.net |

| Solution pH | Significant | Affects catalyst surface charge and pollutant speciation mdpi.com |

Environmental Monitoring and Analytical Strategies for Parent Compound and Metabolites

Effective monitoring of this compound and its potential transformation products in various environmental matrices is crucial for assessing its environmental impact. A range of analytical techniques is employed for the detection and quantification of this compound and its metabolites, with high-performance liquid chromatography (HPLC) being a primary method for the parent compound.

Analytical Methods for the Parent Compound:

A common and effective method for the analysis of this compound is reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com This technique typically utilizes a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid to achieve separation. For applications requiring mass spectrometry (MS) detection, formic acid is often substituted for phosphoric acid to ensure compatibility. The use of columns with smaller particle sizes, such as 3 µm, allows for faster analysis times in ultra-high-performance liquid chromatography (UPLC) systems.

Table 1: HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) |

| Column | C18 or similar reverse-phase column |

| Detector | UV or Mass Spectrometry (MS) |

Analytical Strategies for Metabolites:

The identification and quantification of metabolites of this compound are essential for understanding its transformation pathways and potential toxicity. While specific metabolites for this compound are not extensively documented in readily available literature, the analysis of related aromatic amines and nitroaromatic compounds provides insight into potential analytical strategies. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying and quantifying unknown metabolites in complex environmental samples. These methods offer high sensitivity and selectivity, enabling the detection of trace levels of transformation products.

Fate and Transport in Wastewater Treatment Systems and Natural Environments

The fate of this compound in both engineered and natural systems is governed by a combination of physical, chemical, and biological processes. Its chemical structure, featuring a nitro group, an amino group, and a sulfonic acid group on a toluene (B28343) backbone, influences its behavior and persistence in the environment.

Wastewater Treatment Systems:

The removal of sulfonated aromatic amines, a class of compounds to which this compound belongs, in conventional biological wastewater treatment plants can be challenging. Studies on other sulfonated aromatic amines suggest that these compounds may exhibit poor biodegradability under typical activated sludge conditions. The presence of the sulfonic acid group often increases the water solubility of the compound, which can lead to it passing through treatment systems without significant removal.

Research on the biodegradation of structurally similar compounds, such as nitrotoluenes, provides potential insights into the transformation pathways of this compound. For instance, the biodegradation of 2-nitrotoluene by certain microorganisms has been shown to proceed via an oxidative pathway, involving the formation of 3-methylcatechol and the release of nitrite. researchgate.net Similarly, the degradation of 4-nitrotoluene can involve the oxidation of the methyl group. nih.gov It is plausible that similar initial transformation steps could occur for this compound, potentially leading to the formation of hydroxylated or carboxylated intermediates. However, the presence of the sulfonic acid group may significantly alter the biodegradability and the specific metabolic pathways involved.

A study on the fate of 2,4,6-trinitrotoluene (TNT) in an activated sludge system revealed that while the parent compound disappeared, significant mineralization to CO2 did not occur. Instead, the radioactivity from labeled TNT became associated with the biomass, suggesting the formation of persistent transformation products that bind to cellular components. nih.gov This highlights the potential for incomplete degradation and the formation of bound residues for nitroaromatic compounds in wastewater treatment.

Natural Environments:

Once released into natural environments such as soil and water, the transport and transformation of this compound are influenced by factors like soil composition, pH, and microbial activity.

Soil Mobility: The sulfonic acid group is expected to be largely ionized at typical environmental pH values, making the compound relatively water-soluble. This high water solubility suggests a potential for significant mobility in soil and a risk of leaching into groundwater. The adsorption of organic compounds to soil is often inversely related to their water solubility. Therefore, this compound is likely to have a low affinity for soil organic matter and clay particles, further enhancing its mobility. Studies on other nitroaromatic compounds, such as 4-nitrotoluene, indicate that they can be moderately to highly mobile in soil. mst.dk

Biodegradation in Soil and Water: The persistence of nitroaromatic compounds in the environment is a significant concern due to their potential toxicity. researchgate.net The biodegradation of these compounds can occur under both aerobic and anaerobic conditions, although the rates and pathways can vary significantly. The presence of both a nitro group (electron-withdrawing) and an amino group (electron-donating) on the aromatic ring of this compound may influence its susceptibility to microbial attack. The degradation of nitroaromatic compounds often involves the reduction of the nitro group to an amino group or the oxidation of the aromatic ring. researchgate.net The ultimate fate of the sulfonic acid group during biodegradation is also a key consideration, with the potential for its removal and release as inorganic sulfate.

Table 2: Summary of Environmental Fate and Transport Characteristics

| Environmental Compartment | Predominant Processes and Expected Behavior |

| Wastewater Treatment | Potentially poor removal in conventional systems. Biodegradation may be limited. Formation of persistent transformation products is possible. |

| Soil | High mobility and potential for leaching due to high water solubility. Low adsorption to soil particles is expected. |

| Groundwater | Potential for contamination due to leaching from soil. |

| Surface Water | Persistence may be influenced by photolysis and microbial degradation. |

Computational Chemistry and Theoretical Studies on 3 Amino 6 Nitrotoluene 4 Sulphonic Acid